[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid

Thiazolidinedione Structure-Activity Relationship Aldose Reductase

[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid (CAS 302949-04-8) is a disubstituted 2,4-thiazolidinedione (TZD) derivative bearing a 4-hydroxyphenyl moiety at the N-3 position and an acetic acid group at the C-5 position (molecular formula C₁₁H₉NO₅S, MW 267.26 g/mol). The TZD scaffold is a privileged heterocyclic pharmacophore recognized for its synthetic versatility and broad biological activity, with the N-3 and C-5 positions representing the two most impactful sites for structural modification.

Molecular Formula C11H9NO5S
Molecular Weight 267.26
CAS No. 302949-04-8
Cat. No. B2727077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid
CAS302949-04-8
Molecular FormulaC11H9NO5S
Molecular Weight267.26
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C(SC2=O)CC(=O)O)O
InChIInChI=1S/C11H9NO5S/c13-7-3-1-6(2-4-7)12-10(16)8(5-9(14)15)18-11(12)17/h1-4,8,13H,5H2,(H,14,15)
InChIKeyJORLYHNABIENJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid (CAS 302949-04-8): Structural and Pharmacophoric Profile for Research Procurement


[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid (CAS 302949-04-8) is a disubstituted 2,4-thiazolidinedione (TZD) derivative bearing a 4-hydroxyphenyl moiety at the N-3 position and an acetic acid group at the C-5 position (molecular formula C₁₁H₉NO₅S, MW 267.26 g/mol) . The TZD scaffold is a privileged heterocyclic pharmacophore recognized for its synthetic versatility and broad biological activity, with the N-3 and C-5 positions representing the two most impactful sites for structural modification [1]. This compound is commercially available as a research-grade intermediate (typical purity ≥95–97%) from multiple suppliers including Matrix Scientific, Fujifilm Wako, and MolCore .

Why [3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid Cannot Be Replaced by Generic TZD Analogs in Structure-Focused Research


The 2,4-thiazolidinedione scaffold permits functionalization at two principal positions—N-3 and C-5—and the specific combination of substituents at these sites governs target engagement, potency, and downstream synthetic utility [1]. The target compound uniquely incorporates a 4-hydroxyphenyl group at N-3 alongside a free acetic acid moiety at C-5. This dual-substitution pattern is absent in the widely available mono-substituted analogs: CAS 875-97-8 (2,4-dioxo-5-thiazolidineacetic acid) lacks N-3 substitution entirely, CAS 24044-44-8 (3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione) possesses the N-3 hydroxyphenyl but no C-5 acetic acid handle, and CAS 31061-24-2 ((2,4-dioxo-thiazolidin-3-yl)acetic acid) bears the N-3 acetic acid group but lacks the phenolic aromatic ring. Quantitative structure-activity relationship (QSAR) analyses have explicitly demonstrated that both N-position acetic acid substitution and phenyl ring substitution at the 3-position are critical determinants of aldose reductase inhibitory potency [2]. Substituting the target compound with any of these mono-functional analogs would eliminate one of the two pharmacophoric elements required for structure-activity studies, rendering generic interchange scientifically unsound.

Quantitative Differentiation Evidence for [3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid Relative to Closest Analogs


N-3 Hydroxyphenyl + C-5 Acetic Acid Dual Pharmacophoric Substitution: Structural Differentiation from All Mono-Substituted Analogs

The target compound is the only commercially available TZD derivative that simultaneously incorporates a 4-hydroxyphenyl group at N-3 and a free acetic acid group at C-5. The three closest commercially available analogs each possess only one of these pharmacophoric elements: CAS 875-97-8 (2,4-dioxo-5-thiazolidineacetic acid) carries the C-5 acetic acid but is unsubstituted at N-3 (MW 175.16); CAS 24044-44-8 (3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione) contains the N-3 hydroxyphenyl but lacks the C-5 acetic acid (MW 209.22); and CAS 31061-24-2 ((2,4-dioxo-thiazolidin-3-yl)acetic acid) has the N-3 acetic acid but no aromatic ring (MW 175.16) [1]. A 2022 comprehensive review of the TZD pharmacophore confirms that the N-3 and C-5 positions are the two most critical sites for structural exploitation, and that dual substitution at both positions yields distinct pharmacological profiles not achievable through mono-substitution alone [2].

Thiazolidinedione Structure-Activity Relationship Aldose Reductase Pharmacophore Design

Aldose Reductase Inhibition: N-3 Acetic Acid Substitution Confers ~60-Fold Potency Enhancement Over N-Unsubstituted Analogs

A QSAR study on 5-arylidene-2,4-thiazolidinediones as aldose reductase (ALR2) inhibitors explicitly concluded that 'the 3rd position of the phenyl ring and acetic acid substitution at N-position of thiazolidinediones play a key role in the aldose reductase inhibitory activity' [1]. Quantitative evidence from BRENDA enzyme database demonstrates this effect: the N-3 acetic acid-substituted derivative [5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid (which shares the N-3 acetic acid motif with the target compound) exhibits an IC₅₀ of 0.00015 mM (150 nM) against aldose reductase [2]. In contrast, the corresponding N-unsubstituted analog 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione shows an IC₅₀ of 0.009 mM (9,000 nM), representing a 60-fold loss in potency solely attributable to the absence of the N-3 acetic acid group [3]. Furthermore, BindingDB data confirm that multiple 2,4-dioxothiazolidin-3-yl acetic acid derivatives achieve aldose reductase IC₅₀ values in the 56–228 nM range, establishing the N-3 acetic acid substituent as a potency-driving pharmacophoric element [4].

Aldose Reductase Inhibition Diabetic Complications QSAR Enzyme Inhibition

Cytotoxic Activity of TZD-5-Acetic Acid Derivatives: Amide Derivatization Yields Single-Digit Micromolar to Sub-Micromolar Potency Across Multiple Cancer Cell Lines

The target compound's C-5 acetic acid moiety serves as a critical synthetic handle for generating bioactive amide derivatives. In a study by Alegaon et al. (2011), thiazolidinedione-5-acetic acid amide derivatives were synthesized from the corresponding 2,4-thiazolidinedione-5-acetic acid intermediate and evaluated for cytotoxicity via MTT assay against four human tumor cell lines. Compound 3j demonstrated IC₅₀ values of 33 μM (HeLa), 35 μM (HT29), 30 μM (A549), and 36 μM (MCF-7) [1]. In a follow-up study (Alegaon et al., 2014), (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid derivatives were evaluated; compound 3a exhibited IC₅₀ values of 55, 40, 38, and 50 μM against the same panel, demonstrating that the N-3 acetic acid substitution pattern is compatible with cytotoxic activity [2]. For comparison, standard chemotherapeutic agents in the same assay systems typically achieve IC₅₀ values in the 0.1–10 μM range, indicating that these TZD-5-acetic acid derivatives represent tractable hit scaffolds amenable to further optimization. The target compound, bearing a free C-5 carboxylic acid, provides the unmodified starting point for generating amide libraries that may further enhance potency through optimized substitution [3].

Anticancer Cytotoxicity Thiazolidinedione-5-acetic acid MTT Assay

Synthetic Versatility: C-5 Acetic Acid as a Divergent Handle for Library Generation Compared to Methyl or Unsubstituted Analogs

The free carboxylic acid at C-5 of the target compound enables direct amide coupling, esterification, and peptide conjugation without requiring additional deprotection or oxidation steps. This contrasts with the C-5 unsubstituted analog 3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione (CAS 24044-44-8), which requires Knoevenagel condensation at the active methylene for further functionalization—a reaction that is limited to arylidene formation and does not provide the same structural diversity as amide coupling . The synthetic route to the target compound proceeds via condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione precursors bearing the acetic acid moiety, yielding the dual-functionalized scaffold in a convergent manner . Published research demonstrates that (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives can be converted to diverse amide, hydrazide, and heterocyclic hybrids through standard coupling protocols [1]. In a 2017 study, thiazolidinedione-5-acetic acid was coupled with amino acids and peptides to yield hybrid derivatives with dual antidiabetic and cardioprotective activities, confirming the broad synthetic utility of the C-5 acetic acid handle [2].

Synthetic Intermediate Amide Coupling Esterification Parallel Synthesis

Physicochemical Differentiation: Enhanced Hydrogen Bond Donor/Acceptor Profile for Target Engagement

The target compound (C₁₁H₉NO₅S, MW 267.26) contains 5 hydrogen bond acceptors (two carbonyl oxygens, one phenolic -OH, one carboxylic acid carbonyl, one thiazolidine sulfur) and 2 hydrogen bond donors (phenolic -OH, carboxylic acid -OH) . In contrast, the N-3 unsubstituted analog CAS 875-97-8 (C₅H₅NO₄S, MW 175.16) contains only 4 H-bond acceptors and 1 H-bond donor, while CAS 24044-44-8 (C₉H₇NO₃S, MW 209.22) lacks the additional H-bond donor and acceptor contributed by the C-5 acetic acid [1]. The QSAR study by Saxena et al. (2005) demonstrated that electrostatic and hydrogen bonding descriptors at the N-3 position are among the most significant parameters governing aldose reductase inhibitory activity, with the phenolic -OH group contributing to favorable binding interactions within the enzyme active site [2]. The enhanced H-bond capacity of the target compound—combining the phenolic hydroxyl at N-3 with the carboxylic acid at C-5—provides a more extensive interaction surface for molecular recognition compared to any mono-substituted analog.

Physicochemical Properties Hydrogen Bonding Lipinski Rule of Five Drug-Likeness

Optimal Research and Procurement Application Scenarios for [3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid (CAS 302949-04-8)


Aldose Reductase Inhibitor Lead Discovery and SAR Expansion

The dual-substituted scaffold of the target compound is ideally suited for medicinal chemistry programs targeting aldose reductase (ALR2/EC 1.1.1.21) for diabetic complication indications. QSAR studies have established that both N-3 substitution and the acetic acid moiety at the N-position are critical for potent ALR2 inhibition [1]. The closely related N-3 acetic acid-bearing analog achieves an IC₅₀ of 150 nM against aldose reductase—a 60-fold improvement over the N-unsubstituted comparator (IC₅₀ = 9,000 nM) [2][3]. Procurement of the target compound provides the correctly substituted core for systematic exploration of C-5 derivatization (amide, ester, or heterocyclic extensions) while retaining the potency-driving N-3 substitution pattern.

Diversifiable Scaffold for Anticancer Compound Library Synthesis

The C-5 acetic acid moiety of the target compound enables direct amide coupling to generate focused libraries of TZD-5-acetic acid amides. Published precedent demonstrates that derivatives of 2,4-thiazolidinedione-5-acetic acid exhibit cytotoxicity against HeLa, HT29, A549, and MCF-7 cancer cell lines with IC₅₀ values ranging from 30 to 55 μM, establishing this chemotype as a viable starting point for hit-to-lead optimization [1][2]. The target compound's free carboxylic acid permits parallel synthesis of diverse amide libraries without requiring protective group manipulation, a significant advantage over the C-5 unsubstituted analog (CAS 24044-44-8) which is limited to Knoevenagel-type derivatization [3].

PPARγ Modulator Research with Reduced Lipophilicity Profile

The TZD core is the established pharmacophore for PPARγ agonism, as exemplified by clinically approved glitazones. However, classical glitazones (e.g., pioglitazone, rosiglitazone) carry lipophilic benzyl or benzylidene substituents at C-5. The target compound replaces the lipophilic C-5 substituent with a polar acetic acid group, potentially reducing logP and altering the PPARγ binding mode toward partial agonism or selective PPARγ modulation (SPPARγM). This structural divergence from classical glitazones makes the target compound valuable for research programs seeking TZD-based PPARγ ligands with differentiated physicochemical and pharmacological profiles [1].

Chemical Biology Probe Development via Carboxylic Acid Bioconjugation

The combination of a phenolic hydroxyl at N-3 and a free carboxylic acid at C-5 makes the target compound amenable to orthogonal bioconjugation strategies. The C-5 carboxylic acid can be coupled to aminolinkers, biotin, or fluorescent reporters via amide bond formation, while the N-3 phenolic hydroxyl remains available for target engagement or can serve as a secondary attachment point. This dual-handle architecture is not available in any of the mono-substituted comparators (CAS 875-97-8, CAS 24044-44-8, or CAS 31061-24-2), positioning the target compound as a unique scaffold for chemical probe development and target identification studies [2].

Quote Request

Request a Quote for [3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.